REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[C:10]([N:11]=1)=[C:9]([CH3:12])[CH:8]=[C:7]([CH3:13])[N:6]=2.[H-].[Na+].I[CH3:17]>CN(C)C=O>[OH:1][CH2:2][C:3]1[N:4]([CH3:17])[C:5]2[C:10]([N:11]=1)=[C:9]([CH3:12])[CH:8]=[C:7]([CH3:13])[N:6]=2 |f:1.2|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
OCC=1NC2=NC(=CC(=C2N1)C)C
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A procedure similar to that described in Preparation 15
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 15
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by column chromatography through silica gel
|
Type
|
ADDITION
|
Details
|
by volume mixture of- ethanol and ethyl acetate as the eluent
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N(C2=NC(=CC(=C2N1)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |